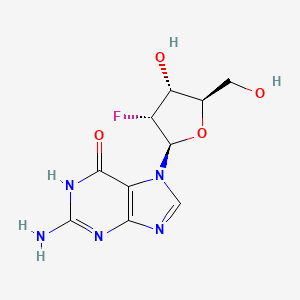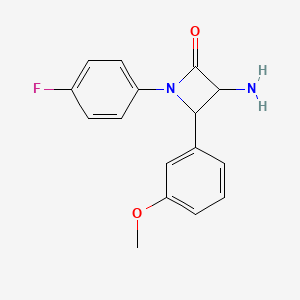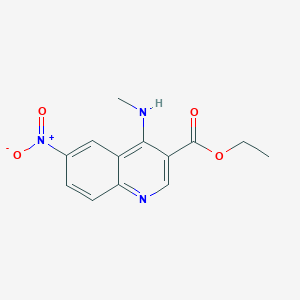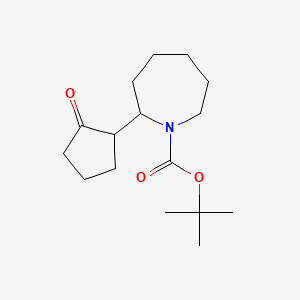
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid is a compound that belongs to the quinoline family, specifically a derivative of 8-hydroxyquinoline. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxy group at the 8th position on the quinoline ring, with an acetic acid moiety attached at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid typically involves the bromination of 8-hydroxyquinoline followed by the introduction of the acetic acid moiety. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromo-8-hydroxyquinoline. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to obtain 5-amino-7-bromo-8-hydroxyquinoline. Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The bromine atom at the 7th position can be reduced to yield the corresponding hydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid has a wide range of scientific research applications:
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It also shows promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to chelate metal ions and inhibit the formation of amyloid plaques.
Industry: Utilized in the development of new dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid involves several molecular targets and pathways:
Metal Chelation: The hydroxy and acetic acid groups can chelate metal ions, disrupting metal-dependent biological processes.
Enzyme Inhibition: The compound can inhibit various enzymes, including those involved in DNA replication and repair, leading to anticancer effects.
Antimicrobial Activity: The bromine atom enhances the compound’s ability to penetrate microbial cell walls and disrupt essential cellular processes
Comparación Con Compuestos Similares
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the bromine atom and acetic acid moiety, resulting in different biological activities and chemical reactivity.
7-Bromo-8-hydroxyquinoline:
5-Amino-7-bromo-8-hydroxyquinoline: Contains an amino group instead of the acetic acid moiety, leading to different chemical properties and biological activities.
The unique combination of the bromine atom, hydroxy group, and acetic acid moiety in this compound contributes to its distinct chemical reactivity and wide range of applications .
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-8-4-6(5-9(14)15)7-2-1-3-13-10(7)11(8)16/h1-4,16H,5H2,(H,14,15) |
Clave InChI |
LGRMIUCMCOMGDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2CC(=O)O)Br)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)

![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)



![1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one](/img/structure/B11844853.png)




